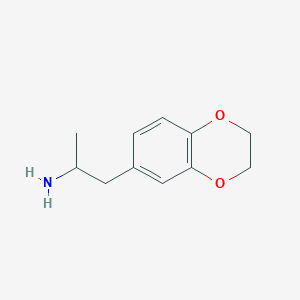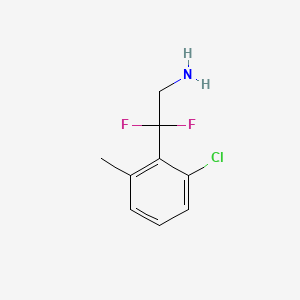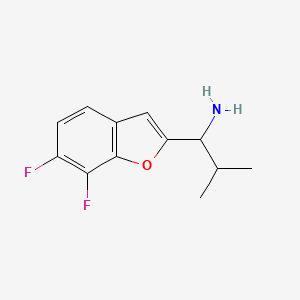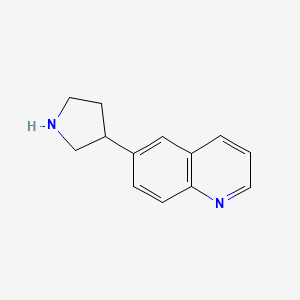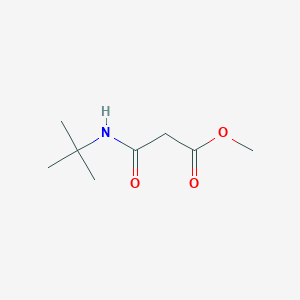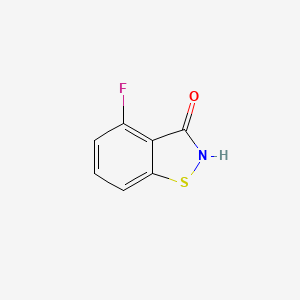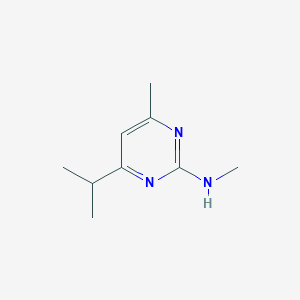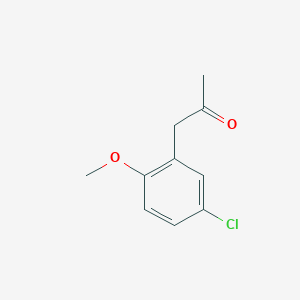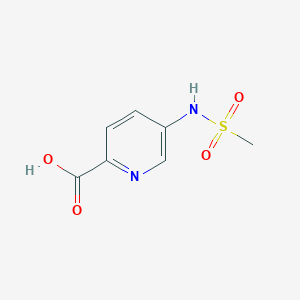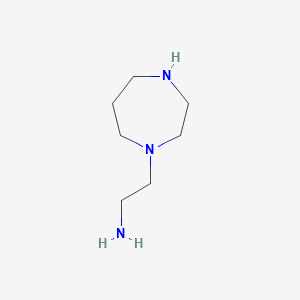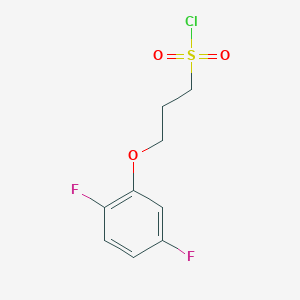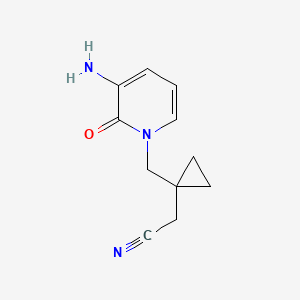
2-Carbamoylthiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Carbamoyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, known for its aromaticity and significant reactivity due to the presence of the thiazole ring. The compound has garnered interest in various fields due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-carbamoyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of appropriate thiazole derivatives with carbamoylating agents. One common method includes the reaction of 2-aminothiazole with carbon dioxide under high pressure and temperature to form the desired product. Another approach involves the use of thiourea and α-haloketones, followed by cyclization and subsequent functional group transformations to yield the final compound.
Industrial Production Methods
Industrial production of 2-carbamoyl-1,3-thiazole-5-carboxylic acid often employs large-scale batch reactors where the reactants are combined under controlled conditions. The process may involve the use of catalysts to enhance the reaction rate and yield. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Carbamoyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, often using halogenating agents or nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile or electrophile used.
科学的研究の応用
2-Carbamoyl-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-carbamoyl-1,3-thiazole-5-carboxylic acid exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can lead to the disruption of biochemical pathways, ultimately affecting cellular processes.
類似化合物との比較
Similar Compounds
- 2-Aminothiazole-5-carboxylic acid
- 4-Methyl-1,3-thiazole-5-carboxylic acid
- 2-(Benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
Uniqueness
2-Carbamoyl-1,3-thiazole-5-carboxylic acid is unique due to its specific functional groups that allow for a wide range of chemical modifications. This versatility makes it a valuable compound in the synthesis of various derivatives with potential biological activities.
特性
分子式 |
C5H4N2O3S |
|---|---|
分子量 |
172.16 g/mol |
IUPAC名 |
2-carbamoyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C5H4N2O3S/c6-3(8)4-7-1-2(11-4)5(9)10/h1H,(H2,6,8)(H,9,10) |
InChIキー |
OSTPWHDEBJXFBM-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=N1)C(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-nitrophenyl)methyl]Pyrrolidine](/img/structure/B15310153.png)
